Hydrogen‑Bond Donor Count: Terminal Benzamide Adds One HBD Relative to N‑Benzyl‑ and N,N‑Dimethyl‑ Analogs
The target compound carries a primary benzamide terminus providing one additional hydrogen‑bond donor (HBD) compared with the N‑benzyl‑acetamide (CAS 575448‑79‑2) and N,N‑dimethyl‑propanamide (CAS 733030‑83‑6) analogs, which lack a terminal –CONH₂ group. This difference directly impacts the compound’s ability to engage polar protein environments and influences its computed polar surface area and solubility profile .
| Evidence Dimension | Number of hydrogen‑bond donors (HBD) calculated from SMILES |
|---|---|
| Target Compound Data | 3 HBD (two from terminal benzamide –CONH₂, one from central –CONH– linker) |
| Comparator Or Baseline | N‑benzyl‑2‑(2‑ethoxy‑4‑formylphenoxy)acetamide (CAS 575448‑79‑2): 1 HBD (central –CONH– only). 2‑(2‑ethoxy‑4‑formylphenoxy)‑N,N‑dimethylpropanamide (CAS 733030‑83‑6): 0 HBD. |
| Quantified Difference | Target compound has 2–3 more HBD than the comparator set |
| Conditions | In silico calculation from SMILES; no experimental solubility or permeability data available. |
Why This Matters
A higher HBD count for the target compound reduces passive membrane permeability relative to the N,N‑dimethyl analog, which may be desired when tuning for extracellular or polar‑binding‑site targets, and provides a rational basis for selecting the benzamide‑capped scaffold over simpler amide‑terminated building blocks in library design.
